5-Methyl-4-phenylpyrrolidin-2-one

Descripción general

Descripción

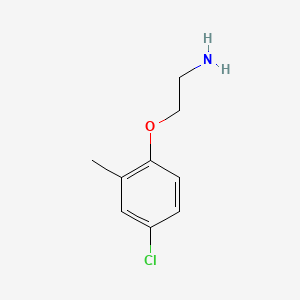

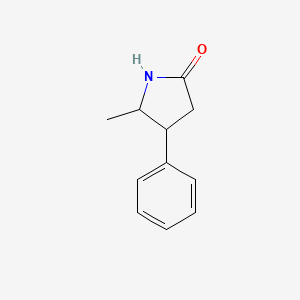

5-Methyl-4-phenylpyrrolidin-2-one is a synthetic compound with a wide range of potential applications in the fields of chemistry, biology, and materials science. It has a molecular weight of 175.23 and is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the hydrogenation of the nitro group in malonate in the presence of a Raney Ni catalyst, which is accompanied by intermolecular cyclization .Molecular Structure Analysis

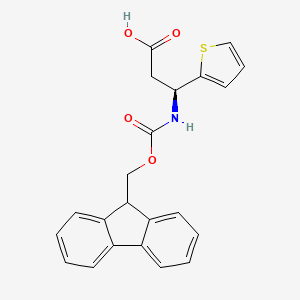

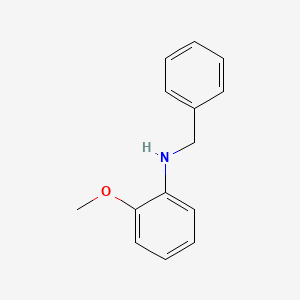

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenyl group and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pyrrolidine derivatives have been the subject of extensive research due to their potential as therapeutic agents .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 175.23 . The compound’s IUPAC name is 5-methyl-4-phenyl-2-pyrrolidinone .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Synthesis Techniques : 5-Methyl-4-phenylpyrrolidin-2-one has been synthesized via double reduction of cyclic sulfonamide precursors, using the stereoselective intramolecular Heck reaction (Evans, 2007). Additionally, microwave-assisted, chemoselective synthesis techniques have been developed for variants of this compound, demonstrating efficient and eco-friendly synthesis methods (Azmy et al., 2018).

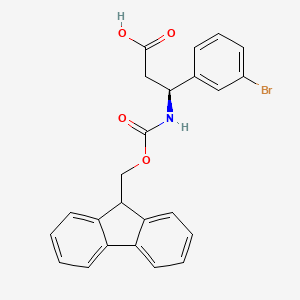

Bromodomain Inhibitors : Substituted analogs, such as 1-methyl-4-phenylpyrrolidin-2-one, are used in the synthesis of bromodomain inhibitors. These compounds have shown improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).

Antibacterial Activity : Studies on the structure-activity relationship of certain carbapenems reveal that the phenylpyrrolidin side-chain enhances antibacterial activity against specific strains like MRSA and Pseudomonas aeruginosa (Sato et al., 2002).

Biological Activity and Applications

Enantioselective Synthesis : Enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, has been synthesized, indicating its potential for diverse biological applications (Koszelewski et al., 2009).

Antitumor and Antimicrobial Properties : Certain derivatives, like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have demonstrated novel antitumor and antimicrobial properties. These findings highlight the potential therapeutic applications of these compounds (Azmy et al., 2021).

HIV-1 Inhibition : Certain phenylpyrrolidine compounds are potential inhibitors of HIV-1, suggesting their significance in antiviral research (Tamazyan et al., 2007).

Pharmacological Insights

CNS Agents and Memory Facilitation : Derivatives like phenylpiracetam have shown promising results as central nervous system agents capable of facilitating memory processes and attenuating cognitive impairments (Veinberg et al., 2015).

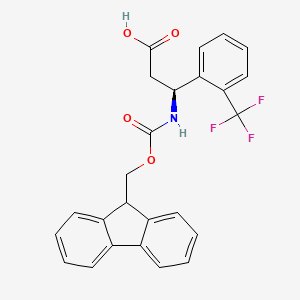

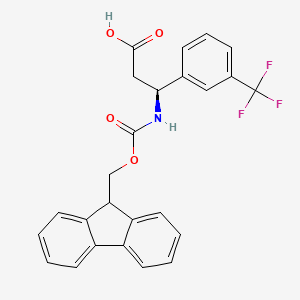

Sigma-1 Receptor Modulation : Novel stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide have been synthesized and identified as positive allosteric modulators of the sigma-1 receptor, indicating their potential in neuropsychiatric disorder treatment (Veinberg et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of phenylpiracetam, a nootropic drug that primarily targets the central nervous system .

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar to phenylpiracetam, facilitating memory processes and attenuating the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies .

Biochemical Pathways

Given its structural similarity to phenylpiracetam, it may influence similar pathways, particularly those involved in cognitive function and memory processes .

Result of Action

Based on its structural similarity to phenylpiracetam, it may have potential effects on cognitive function and memory processes .

Análisis Bioquímico

Biochemical Properties

5-Methyl-4-phenylpyrrolidin-2-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors in the brain, influencing neurotransmitter release and synaptic plasticity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate the activity of neurotransmitter receptors, leading to altered synaptic transmission . It also affects the expression of genes involved in neuroprotection and synaptic plasticity. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase inhibits the enzyme’s function, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through urine and bile . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Understanding the transport and distribution of this compound is essential for predicting its pharmacological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZRQVWVGIHEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)

![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)